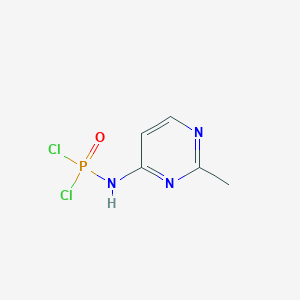
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride typically involves the reaction of 2-methyl-4-pyrimidinamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methyl-4-pyrimidinamine+Phosphorus oxychloride→N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a phosphoramidate derivative.
Applications De Recherche Scientifique
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring a phosphoryl group to other molecules. This activity is crucial in various biochemical pathways and can influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylphosphoramic dichloride
- Phosphoramidic dichloride, methyl-
Comparison
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride is unique due to its specific structure, which includes a pyrimidine ring substituted with a methyl group. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoramidic dichlorides. For example, N,N-Dimethylphosphoramic dichloride has different reactivity due to the presence of dimethyl groups instead of a pyrimidine ring.
Propriétés
Numéro CAS |
801199-53-1 |
|---|---|
Formule moléculaire |
C5H6Cl2N3OP |
Poids moléculaire |
226.00 g/mol |
Nom IUPAC |
N-dichlorophosphoryl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6Cl2N3OP/c1-4-8-3-2-5(9-4)10-12(6,7)11/h2-3H,1H3,(H,8,9,10,11) |
Clé InChI |
SCIAKNOHCLCFSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
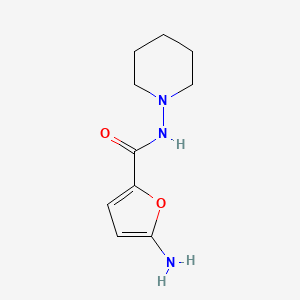
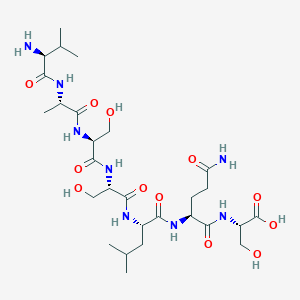
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
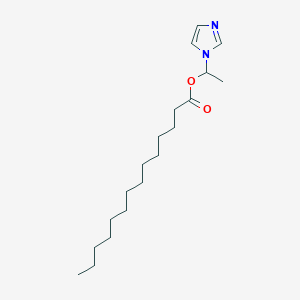
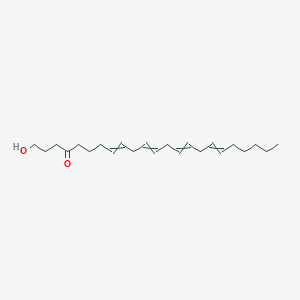
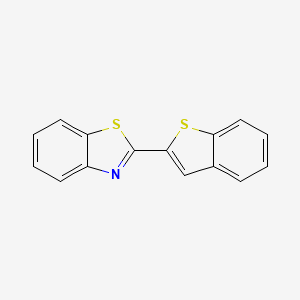
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

